molecular formula C26H38O8 B13745006 Tetrabutyl benzene-1,2,4,5-tetracarboxylate CAS No. 2451-79-8

Tetrabutyl benzene-1,2,4,5-tetracarboxylate

Cat. No.: B13745006
CAS No.: 2451-79-8
M. Wt: 478.6 g/mol
InChI Key: REPPSPNSOPYUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutyl benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C26H38O8 and a molecular weight of 478.5751 g/mol . . This compound is characterized by its four ester functional groups attached to a benzene ring, making it a tetracarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrabutyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and efficient separation techniques like distillation are employed to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrabutyl benzene-1,2,4,5-tetracarboxylate depends on its application:

Comparison with Similar Compounds

    Benzene-1,2,4,5-tetracarboxylic acid: The parent acid of tetrabutyl benzene-1,2,4,5-tetracarboxylate.

    Tetraethyl benzene-1,2,4,5-tetracarboxylate: An ester with ethyl groups instead of butyl groups.

    Tetramethyl benzene-1,2,4,5-tetracarboxylate: An ester with methyl groups instead of butyl groups.

Uniqueness: this compound is unique due to its longer butyl chains, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications requiring specific solubility and flexibility characteristics .

Properties

CAS No.

2451-79-8

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

tetrabutyl benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

REPPSPNSOPYUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.